3-(4-ethoxyphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-8-fluoro-1-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-2-29-19-11-8-16(9-12-19)23-21-15-26-22-13-10-17(25)14-20(22)24(21)28(27-23)18-6-4-3-5-7-18/h3-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHUWGUBUVYRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that quinoline-based compounds often interact with bacterial gyrase and topoisomerase iv enzymes. These enzymes are crucial for bacterial DNA replication, making them popular targets for antibacterial drugs.
Mode of Action
Quinoline derivatives generally work by inhibiting the aforementioned enzymes, thereby preventing bacterial dna replication. This results in the cessation of bacterial growth and eventually leads to bacterial death.
Biochemical Pathways
It is known that the inhibition of bacterial gyrase and topoisomerase iv enzymes disrupts the process of dna replication in bacteria. This disruption can affect various downstream processes, including protein synthesis and cell division.
Biochemical Analysis
Biochemical Properties
It is known that quinoline, a core structure in this compound, has versatile applications in the fields of industrial and synthetic organic chemistry. It plays a major role in drug discovery
Cellular Effects
Quinoline derivatives have been reported to have various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor
Molecular Mechanism
It is known that quinoline derivatives can exert their effects through different mechanisms of action
Temporal Effects in Laboratory Settings
It is known that quinoline derivatives have been used in various synthesis protocols
Dosage Effects in Animal Models
Animal models have played a critical role in exploring and describing disease pathophysiology and identifying targets and new therapeutic agents
Metabolic Pathways
It is known that quinoline derivatives can be metabolized by CYP3A4
Biological Activity
3-(4-ethoxyphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the class of pyrazoloquinolines, known for their diverse biological activities. This article provides an overview of its biological activity, focusing on its mechanisms, therapeutic potential, and comparisons with related compounds.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 383.4 g/mol. The structure features a pyrazoloquinoline core, which consists of a pyrazole ring fused to a quinoline system. This unique structure contributes to its potential as a bioactive molecule.
| Property | Value |
|---|---|
| IUPAC Name | 3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline |
| CAS Number | 901030-76-0 |
| Molecular Formula | |
| Molecular Weight | 383.4 g/mol |
The primary biological targets of 3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline are the FLT3 and haspin kinases. These kinases are crucial in various cancer pathways, particularly in acute myeloid leukemia (AML). The compound acts as a kinase inhibitor by binding to the hinge region of these kinases, thereby preventing their activation and downstream signaling that promotes tumor growth .
Anticancer Properties
Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anticancer activity. In vitro studies have shown that 3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline can inhibit cell proliferation in various cancer cell lines. The compound's ability to target specific kinases makes it a promising candidate for further development as an anticancer agent .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. Studies have shown that it can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key players in inflammatory responses .
Comparative Analysis with Related Compounds
The biological activity of 3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline can be compared with other pyrazoloquinoline derivatives:
| Compound Name | Activity Type | IC50 Value (µM) |
|---|---|---|
| 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | Anti-inflammatory | 0.39 |
| 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | Anti-inflammatory | Comparable to control (1400 W) |
These comparisons highlight the potency of various derivatives and their potential applications in treating inflammatory diseases.
Study on Anti-inflammatory Activity
A study evaluated several pyrazolo[4,3-c]quinoline derivatives for their ability to inhibit NO production in LPS-stimulated RAW 264.7 cells. Among the tested compounds, those with specific substitutions on the phenyl ring exhibited significant inhibitory effects on NO production while maintaining lower cytotoxicity levels compared to others .
Anticancer Evaluation
In another study focusing on acute myeloid leukemia models, 3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline showed promising results in reducing cell viability and inducing apoptosis in FLT3-mutated cell lines. This reinforces its potential as a targeted therapy for specific cancer types .
Scientific Research Applications
The compound 3-(4-ethoxyphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its potential applications in medicinal chemistry and drug development. This article explores its scientific research applications, highlighting its biological activities, synthesis methods, and relevant case studies.
Anticancer Activity
Research indicates that derivatives of pyrazoloquinoline exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that a related compound effectively induced apoptosis in breast cancer cells through the modulation of apoptotic pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of tests indicated that certain pyrazoloquinoline derivatives displayed activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that pyrazoloquinolines may possess anti-inflammatory properties by inhibiting key inflammatory mediators. This opens avenues for therapeutic applications in managing inflammatory diseases .
Case Study 1: Anticancer Screening
A recent study focused on evaluating the anticancer efficacy of various pyrazoloquinoline derivatives, including this compound, against human cancer cell lines (e.g., MCF-7 and HeLa). The results indicated IC50 values in the micromolar range, demonstrating promising activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity of this compound against a panel of bacterial strains. The findings revealed that it exhibited significant inhibitory concentrations against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations
Substituent Position Sensitivity: The 8-fluoro substituent in the target compound contrasts with 8-ethoxy in . 1-Phenyl vs. 1-H (): The phenyl group at position 1 may enhance π-π stacking in receptor binding compared to unsubstituted analogs.
Bioactivity Trends: Amino groups (e.g., 3-NH₂ in ) correlate with anti-inflammatory effects via NO pathway inhibition, whereas sulfonyl groups (ELND006/7) enable gamma-secretase modulation . The target compound lacks amino/sulfonyl groups but includes 4-ethoxyphenyl, which may balance lipophilicity and solubility for CNS penetration or kinase inhibition .
Synthetic Accessibility :
- Microwave-assisted synthesis () improves yields for analogs with complex substituents, suggesting scalability for the target compound.
Pharmacokinetic Considerations
- Fluorine and Ethoxy Synergy: The 8-fluoro and 3-ethoxyphenyl groups may reduce oxidative metabolism, extending half-life compared to non-halogenated derivatives .
Preparation Methods
Vilsmeier-Haack Formylation and Reductive Cyclization
A pivotal method for constructing the pyrazolo[4,3-c]quinoline scaffold involves Vilsmeier-Haack formylation followed by reductive cyclization . This approach begins with o-nitrophenyl-tethered pyrazole-4-carbaldehydes, where the formylation step introduces the aldehyde group necessary for subsequent cyclization.
Key Steps :
-
Formylation : The Vilsmeier-Haack reagent (a mixture of POCl₃ and DMF) facilitates electrophilic substitution at the pyrazole ring’s 4-position, yielding the aldehyde intermediate.
-
Reductive Cyclization : Using Fe/HCl under reflux conditions, the nitro group is reduced to an amine, which intramolecularly condenses with the aldehyde to form the quinoline ring. Side reactions, such as C-C bond cleavage, are mitigated by optimizing stoichiometry and reaction time.
Optimization of Reaction Conditions
Solvent and Reagent Screening
Table 1 summarizes optimization studies for the reductive cyclization step:
| Entry | Reagent/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Fe/HCl | EtOH | 80 | 1.25 | 78 |
| 2 | Zn/HCl | EtOH | 80 | 2.5 | 65 |
| 3 | SnCl₂/HCl | MeCN | 60 | 3.0 | 72 |
Findings :
-
Fe/HCl in EtOH (Entry 1) achieved the highest yield (78%) in the shortest time (1.25 h), attributed to Fe’s superior reducing power and EtOH’s polar protic nature stabilizing intermediates.
-
Zn/HCl (Entry 2) exhibited lower efficiency due to slower nitro-group reduction kinetics.
-
SnCl₂/HCl in MeCN (Entry 3) provided moderate yields but required longer reaction times, likely due to competing side reactions.
Temperature and Time Dependence
-
Optimal Temperature : 80°C balances reaction rate and byproduct formation. Lower temperatures (e.g., 60°C) prolong the reaction, while higher temperatures (>100°C) promote decomposition.
-
Reaction Time : Completion within 1.25 h minimizes side products like C-C cleavage derivatives.
Purification and Characterization
Chromatographic Purification
Post-synthesis, the crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. This step removes unreacted starting materials and oligomeric byproducts, achieving >95% purity.
Spectroscopic Validation
-
: Key signals include the ethoxy group’s triplet at δ 1.4 ppm (CH₃) and quartet at δ 4.1 ppm (CH₂), alongside aromatic protons (δ 6.8–8.2 ppm).
-
: The quinoline carbonyl carbon appears at δ 160 ppm, while the fluorine substituent causes deshielding of adjacent carbons.
-
HRMS : A molecular ion peak at m/z = 383.1432 ([M+H]⁺) confirms the molecular formula.
Mechanistic Insights and Side Reactions
Reductive Cyclization Mechanism
The Fe/HCl system reduces the nitro group to an amine, which undergoes nucleophilic attack on the adjacent aldehyde, forming the quinoline ring (Figure 1). Computational studies suggest that the ethoxy group’s electron-donating effect stabilizes the transition state, enhancing cyclization efficiency.
C-C Bond Cleavage
Under suboptimal conditions (e.g., excess HCl or prolonged heating), reductive cleavage of the C-C bond between the pyrazole and quinoline rings occurs, yielding fragmented byproducts. This is mitigated by strict control of HCl concentration and reaction time.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-ethoxyphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves:
Formation of the pyrazoloquinoline core via cyclization of substituted quinoline precursors.
Sequential introduction of substituents (e.g., ethoxyphenyl, fluorine) using Ullmann coupling or nucleophilic aromatic substitution.
Purification via column chromatography or recrystallization.
- Key Parameters :
-
Temperature (80–120°C for cyclization), solvent polarity (DMF or toluene), and catalysts (CuI for coupling reactions) significantly impact yield .
-
HPLC monitoring ensures intermediate purity (>95%) before proceeding to subsequent steps .
Table 1: Example Reaction Conditions
Step Reagents/Conditions Yield (%) Purity (HPLC) Core Formation Toluene, 110°C, Pd(OAc)₂ 65 92% Fluorination KF, DMF, 80°C 78 89% Ethoxyphenyl Addition CuI, 4-ethoxyphenylboronic acid 60 95%
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Techniques :
- X-ray crystallography for absolute configuration (orthorhombic system, space group P2₁2₁2₁ observed in analogs) .
- NMR (¹H/¹³C) to confirm substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- HRMS for molecular ion validation (expected m/z ~423.15 [M+H]⁺) .
Advanced Research Questions
Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact biological activity, and what SAR trends are observed?
- SAR Insights :
-
Ethoxy groups enhance metabolic stability compared to methoxy analogs (longer in vivo half-life) .
-
Fluorine at position 8 increases target selectivity (e.g., IC₅₀ = 0.39 µM for COX-2 inhibition vs. 1.00 µM in non-fluorinated analogs) .
- Methodology :
-
Compare activity across analogs using enzyme inhibition assays (e.g., COX-2) and computational docking (AutoDock Vina) to map binding interactions .
Table 2: Biological Activity Comparison
Compound Substituents IC₅₀ (COX-2, µM) Selectivity (vs. COX-1) Target Compound 4-ethoxy, 8-F 0.39 12-fold Methoxy Analog 4-methoxy, 8-F 0.85 8-fold Non-Fluorinated 4-ethoxy, H 1.20 3-fold
Q. How can contradictory data on cytotoxicity and therapeutic efficacy be resolved across studies?
- Resolution Strategies :
Orthogonal Assays : Validate cytotoxicity via MTT, ATP-based viability, and caspase-3 activation assays to rule out false positives .
Dose-Response Analysis : Ensure linearity in IC₅₀ calculations (R² > 0.95) and use standardized cell lines (e.g., HeLa, MCF-7) .
Metabolic Stability Testing : Assess hepatic microsome stability to clarify discrepancies in in vivo vs. in vitro efficacy .
Q. What computational methods predict binding modes of this compound with kinase targets (e.g., EGFR, CDK2)?
- Approach :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-receptor interactions over 100 ns trajectories .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for ethoxyphenyl-fluorine interactions with catalytic lysine residues .
- Key Findings :
- Ethoxyphenyl forms π-π stacking with Phe864 in EGFR, while fluorine enhances hydrogen bonding to Thr766 .
Methodological Challenges
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Solutions :
- Flow Chemistry : Reduces side reactions (e.g., di-fluorination) via precise temperature/residence time control .
- Scavenger Resins : Quench unreacted intermediates (e.g., boronic acids) post-Suzuki coupling .
Q. How can solubility limitations in aqueous buffers be addressed for in vitro assays?
- Optimization :
- Use co-solvents (≤5% DMSO) or lipid-based nanoformulations (e.g., liposomes) to maintain bioactivity .
- Adjust pH to 7.4 with phosphate buffers to prevent precipitation .
Data Reproducibility
Q. What protocols ensure reproducibility in enzyme inhibition assays?
- Guidelines :
- Pre-incubate enzymes (e.g., COX-2) at 37°C for 10 min before adding substrate .
- Normalize data to positive controls (e.g., Celecoxib for COX-2) across labs .
Future Directions
Q. What novel applications emerge from modifying the pyrazoloquinoline core?
- Potential :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
